molecular formula C8H8ClF B6322416 2-Chloro-4-fluoro-1,3-dimethylbenzene CAS No. 26829-81-2

2-Chloro-4-fluoro-1,3-dimethylbenzene

Cat. No.: B6322416
CAS No.: 26829-81-2
M. Wt: 158.60 g/mol
InChI Key: HVRIMJZAAPPLII-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine and fluorine atoms at the 2 and 4 positions, respectively, and two methyl groups are attached to the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation of 1,3-dimethylbenzene

      Starting Material: 1,3-dimethylbenzene (m-xylene)

      Reagents: Chlorine (Cl2) and fluorine (F2) or their respective halogenating agents.

      Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective halogenation at the desired positions. Catalysts such as iron(III) chloride (FeCl3) can be used to facilitate the chlorination process.

  • Electrophilic Aromatic Substitution

      Starting Material: 2-chloro-1,3-dimethylbenzene

      Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

      Conditions: The reaction is conducted under mild conditions, often in the presence of a solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

Industrial Production Methods

Industrial production of 2-chloro-4-fluoro-1,3-dimethylbenzene typically involves large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

      Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation.

  • Oxidation Reactions

    • The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction Reactions

    • The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides (RCOCl) with aluminum chloride (AlCl3) for Friedel-Crafts acylation.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydrocarbon derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-1,3-dimethylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-1,3-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to changes in cellular processes, resulting in the desired biological effects.

Comparison with Similar Compounds

2-Chloro-4-fluoro-1,3-dimethylbenzene can be compared with other similar compounds, such as:

    2-Chloro-1,3-dimethylbenzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    4-Fluoro-1,3-dimethylbenzene: Lacks the chlorine atom, which may affect its chemical properties and applications.

    2-Chloro-4-methyl-1,3-dimethylbenzene: Contains an additional methyl group, which can influence its steric and electronic properties.

The uniqueness of this compound lies in the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-1-fluoro-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRIMJZAAPPLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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